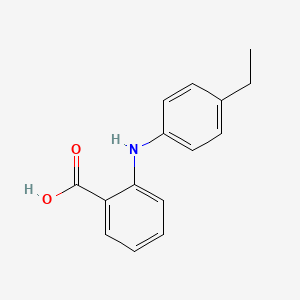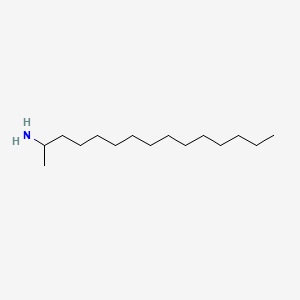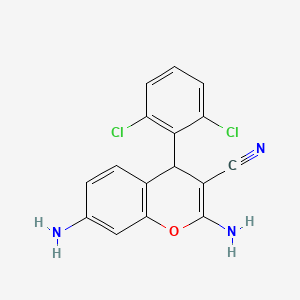
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of amino groups at positions 2 and 7, a dichlorophenyl group at position 4, and a carbonitrile group at position 3 of the chromene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.
Major Products
Oxidation: Nitro derivatives of the chromene compound.
Reduction: Amine derivatives of the chromene compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic effects on cancer cell lines, showing potential as an antitumor agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets to exert its biological effects. The compound has been shown to inhibit mitosis and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the dichlorophenyl group enhances its lipophilicity, allowing it to effectively penetrate cell membranes and reach its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile: Known for its antiproliferative activity.
2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Exhibits cytotoxic and apoptotic effects on various cancer cell lines.
3-Amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-3-carbonitrile: Another chromene derivative with significant antitumor activity.
Uniqueness
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile stands out due to the specific substitution pattern on the chromene ring, which contributes to its unique biological activity and potential therapeutic applications. The presence of both amino and dichlorophenyl groups enhances its ability to interact with biological targets and exhibit potent antitumor effects.
Propiedades
Fórmula molecular |
C16H11Cl2N3O |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11Cl2N3O/c17-11-2-1-3-12(18)15(11)14-9-5-4-8(20)6-13(9)22-16(21)10(14)7-19/h1-6,14H,20-21H2 |
Clave InChI |
SQNVSKVIMSIOLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


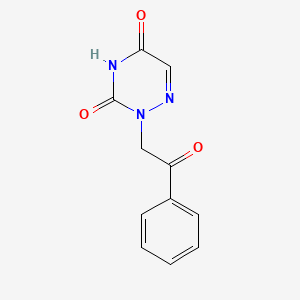
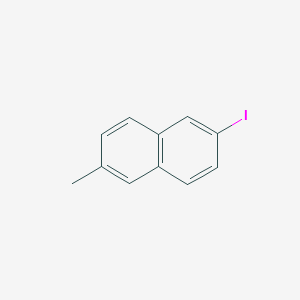

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)


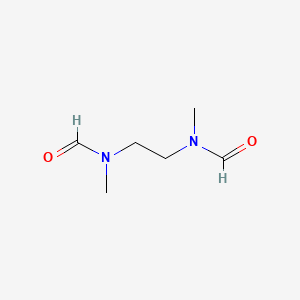
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
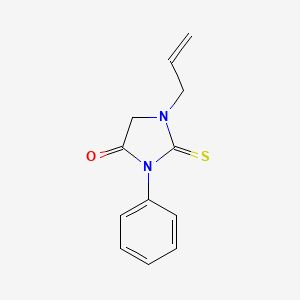
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
